3-Methoxy-4-methylpiperidine hydrochloride

Description

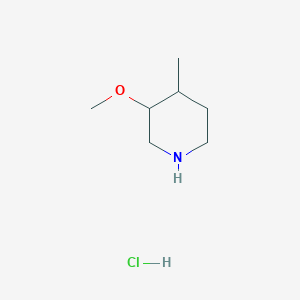

3-Methoxy-4-methylpiperidine hydrochloride is a piperidine derivative characterized by a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 4 on the piperidine ring, with a hydrochloride salt (Fig. 1). Its molecular formula is C₇H₁₄ClNO₂, and it has a molecular weight of 211.71 g/mol (CAS: 374794-73-7) . Piperidine derivatives are widely used in medicinal chemistry as intermediates for drug synthesis, particularly in central nervous system (CNS) agents and analgesics.

Properties

IUPAC Name |

3-methoxy-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAORXTSKSCEPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374794-73-7 | |

| Record name | rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Methoxy-4-methylpiperidine hydrochloride typically involves the reaction of 3-methoxy-4-methylpiperidine with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve more advanced techniques such as continuous flow synthesis to ensure high yield and purity .

Chemical Reactions Analysis

3-Methoxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS). Piperidine derivatives are well-known for their biological activity, and 3-Methoxy-4-methylpiperidine hydrochloride is no exception. It has been explored for its potential effects on various receptors, including those involved in neurological pathways. The compound's ability to modulate receptor activity positions it as a candidate for drug development aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in synthesizing various APIs due to its role as a building block. For instance, it has been employed in the synthesis of donepezil, a widely used medication for Alzheimer's disease . The methodologies often involve multi-step reactions that enhance the compound's pharmacological properties while ensuring high yields and purity.

Organic Synthesis

Chiral Resolution

The stereochemical properties of this compound allow for effective chiral resolution processes. This capability is crucial in synthesizing enantiomerically pure compounds, which are often required in pharmaceutical applications to ensure efficacy and reduce side effects. The synthesis typically begins with 4-methylpiperidine, followed by methoxylation and chiral resolution to isolate the desired enantiomer.

Reactivity and Functionalization

The chemical reactivity of this compound includes methoxylation and the formation of various derivatives through functionalization. Its structure allows for further modifications that can lead to new compounds with enhanced biological activities or improved pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Study on CNS Activity : Research has demonstrated that this compound acts as a ligand influencing receptor activity within the CNS. Specific studies have focused on its interactions with neurotransmitter receptors, showcasing its potential therapeutic effects .

- Synthesis Methodologies : Various synthetic routes have been developed to optimize the yield of this compound. These include both laboratory-scale and industrial-scale processes that employ advanced purification techniques to achieve high-quality products suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Position and Functional Group Effects

4-Methoxypiperidine Hydrochloride (CAS 5382-16-1)

- Substituents : Methoxy group at position 4 (vs. position 3 in the target compound).

- Molecular Formula: C₆H₁₂ClNO.

- Key Differences : The positional isomerism reduces steric hindrance compared to 3-methoxy-4-methylpiperidine. This compound is less lipophilic (logP ~0.8 vs. ~1.2 for the target compound) due to the absence of a methyl group .

3-Methylpiperidin-4-ol Hydrochloride (CAS 7583-53-1)

Pharmacologically Active Analogs

Meperidine Hydrochloride (CAS 50-13-5)

- Structure : 1-Methyl-4-phenylpiperidine-4-carboxylate ethyl ester hydrochloride.

- Molecular Formula: C₁₅H₂₁NO₂·HCl.

- Key Differences : The phenyl and ester groups confer opioid receptor affinity, making it a potent analgesic. In contrast, 3-methoxy-4-methylpiperidine lacks these functional groups, suggesting divergent biological targets .

4-Amino-1-(3-methoxy-2-pyridyl)piperidine Hydrochloride (CAS 53400829)

- Structure: A pyridyl-substituted piperidine with an amino group at position 4.

- Molecular Formula : C₁₁H₁₆ClN₃O.

- Key Differences: The pyridyl ring enhances aromatic interactions in receptor binding, while the amino group provides a site for hydrogen bonding. This compound is used in kinase inhibitor synthesis, highlighting the versatility of piperidine scaffolds .

Comparative Data Table

Biological Activity

3-Methoxy-4-methylpiperidine hydrochloride (also referred to as trans-3-Methoxy-4-methylpiperidine hydrochloride) is a chemical compound that has garnered attention due to its significant biological activity, particularly as a ligand for various receptors and enzymes. This article provides a comprehensive overview of its biological activity, synthesis, pharmacological implications, and relevant case studies.

Chemical Structure and Synthesis

The compound is derived from 4-methylpiperidine, which undergoes methoxylation followed by chiral resolution to isolate the desired enantiomer. The final product is obtained by forming a hydrochloride salt through the reaction of the free base with hydrochloric acid. The structure can be represented as follows:

Biological Activity

Mechanism of Action:

this compound acts primarily as a ligand that can influence receptor activity, thereby modulating various biological responses. Its interactions can affect several signaling pathways, particularly in the central nervous system (CNS). The specific mechanisms can vary based on the target receptor and the biological context .

Pharmacological Applications:

Research has indicated that this compound may have potential applications in pharmacology, particularly regarding its effects on neurotransmitter systems. It has been studied for its role in modulating dopamine and serotonin receptors, which are critical in the treatment of various neurological disorders .

Case Studies and Research Findings

-

CNS Effects:

A study highlighted the compound's ability to modulate receptor activity within the CNS. It demonstrated significant effects on behavioral models indicative of anxiety and depression, suggesting potential therapeutic applications in mood disorders . -

Receptor Interaction:

In vitro studies revealed that this compound could selectively bind to certain receptor subtypes, leading to varied pharmacological outcomes. For instance, it showed promising results as a selective antagonist for specific serotonin receptors, which could be beneficial in treating conditions like anxiety and depression . -

Toxicity and Safety Profile:

Toxicological assessments indicated that the compound exhibited low cytotoxicity in cell viability assays, suggesting a favorable safety profile at therapeutic concentrations. This aspect is crucial for its potential use in clinical settings .

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 159.66 g/mol |

| Solubility | Soluble in water |

| Binding Affinity (Ki) | Varies by receptor |

| Cytotoxicity (IC50) | >100 µM |

Table 2: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-methoxy-4-methylpiperidine hydrochloride, and what critical parameters influence yield?

- Methodological Answer : A common approach involves reacting a piperidine precursor (e.g., 4-methylpiperidine) with methoxy-containing reagents under controlled alkaline conditions. For example, sulfonylation or alkylation reactions with 4-methoxybenzyl chloride in the presence of triethylamine can introduce the methoxy group . Key parameters include temperature (often 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the hydrochloride salt .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with methoxy (-OCH) protons resonating at ~3.3 ppm and piperidine ring protons between 1.5–3.0 ppm .

- HPLC/MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with mass spectrometry verifies purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z ~192 for the free base) .

- Melting Point Analysis : Consistency with literature values (e.g., 161–165°C for analogous piperidine hydrochlorides) ensures salt formation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact. Use NIOSH-approved P95 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to limit inhalation exposure .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Look for peaks corresponding to hydrolysis products (e.g., free piperidine or methoxy derivatives) .

- pH-Dependent Stability : Dissolve in buffers (pH 1–10) and track decomposition kinetics using UV-Vis spectroscopy (λ = 260–280 nm for aromatic byproducts) .

- Thermogravimetric Analysis (TGA) : Determine thermal degradation thresholds (e.g., weight loss >5% at 200°C indicates instability) .

Q. What strategies are effective in resolving enantiomeric impurities in this compound synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) mobile phases to separate enantiomers. Optimize flow rates (1.0 mL/min) and column temperature (25°C) for baseline resolution .

- Crystallization-Induced Diastereomer Resolution : React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) and isolate diastereomeric salts via selective crystallization .

Q. How can contradictory data on the compound’s toxicity be addressed in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells to establish IC values. Compare results with structurally similar compounds (e.g., 4-methylpiperidine derivatives) to contextualize toxicity .

- In Vivo Screening : Administer graded doses (10–100 mg/kg) to rodent models and monitor organ histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .

- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., N-oxides) that may explain discrepancies in literature .

Q. What experimental designs mitigate discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., reaction time, catalyst loading). For instance, a 2 factorial design can reveal interactions between temperature, solvent, and reagent purity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products (e.g., unreacted starting materials) in real time .

- Cross-Validation : Reproduce literature protocols with strict adherence to reported conditions (e.g., anhydrous solvents, inert atmosphere) to isolate procedural variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.